Leakage current characteristics in MOCVD grown InAs quantum dot embedded GaAs metal-oxide-semiconductor capacitor
RSC Advances Pub Date: 2015-09-28 DOI: 10.1039/C5RA15642D
Abstract
The leakage current characteristics in metal-oxide-semiconductor (MOS) based capacitors, which have direct bearing on the charge retention property in a MOS based memory cell, is analyzed on the basis of the available conduction mechanisms. The current–voltage characteristics have been studied in GaAs MOS capacitors with three different structures such as Al/ZrO2/GaAs, Al/ZrO2/(GaP)GaAs, and Al/ZrO2/InAs QDs/ZrO2/(GaP)GaAs; the latter two being passivated by an ultrathin GaP interface passivation layer on GaAs. The current density in passivated devices is found to be at least one order of magnitude lower than that in unpassivated devices due to a passivation layer which reduces the surface states. In the case of passivated devices Fowler–Nordheim tunneling is found to be the dominant conduction mechanism, whereas the unpassivated devices follow Poole–Frenkel emission. However the quantum confinement and Coulomb blockade effect in QDs embedded devices play a major role towards decreasing the leakage current density further. The value of the leakage current in the QDs embedded device is found to be the lowest (∼10−6 A cm−2) and the current is primarily controlled by the Fowler–Nordheim tunneling.
![Graphical abstract: Leakage current characteristics in MOCVD grown InAs quantum dot embedded GaAs metal-oxide-semiconductor capacitor](http://scimg.chem960.com/usr/1/C5RA15642D.jpg)
![Leakage current characteristics in MOCVD grown InAs quantum dot embedded GaAs metal-oxide-semiconductor capacitor](https://scimg.chem960.com/usr/1/C5RA15642D.jpg)
Recommended Literature
- [1] Controllable and reversible hot spot formation on silver nanorod arrays†
- [2] Modulating interfacial attraction of polymer-grafted nanoparticles in melts under shear†
- [3] Metal–organic framework (MOF) composite materials for photocatalytic CO2 reduction under visible light†
- [4] Al-Modified Ti-MOR as a robust catalyst for cyclohexanone ammoximation with enhanced anti-corrosion performance†
- [5] Na2CoSiO4 as a cathode material for sodium-ion batteries: structure, electrochemistry and diffusion pathways†
- [6] MoP@MoO3 S-scheme heterojunction in situ construction with phosphating MoO3 for high-efficient photocatalytic hydrogen production
- [7] Lewis base-stabilized silyliumylidene ions in transition metal coordination chemistry
- [8] Facile and homogeneous decoration of RuO2nanorods on graphene nanoplatelets for transfer hydrogenation of carbonyl compounds†
- [9] Dynamic calorimetry and XRD studies of the nematic and twist-bend nematic phase transitions in a series of dimers with increasing spacer length†
- [10] Rapid screening of arsenic species in urine from exposed human by inductively coupled plasma mass spectrometry with germanium as internal standard
![RSC Advances](https://scimg.chem960.com/usr/1/RA012008.jpg)